molecular formula C10H15F2NO2 B2858782 2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one CAS No. 2093872-60-5

2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one

Cat. No.: B2858782
CAS No.: 2093872-60-5
M. Wt: 219.232
InChI Key: GFKMUMPBDKROCT-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethoxy group, which is known for its ability to enhance the biological activity and physicochemical properties of molecules. The presence of the octahydrocyclopenta[c]pyrrol moiety adds to its complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one typically involves the use of difluoromethoxylated ketones as building blocks. One approach involves the reaction of α-(difluoromethoxy)ketones with various reagents to form the desired product. For example, the reaction of α-(difluoromethoxy)ketones with arylhydrazines can lead to the formation of Fischer indole derivatives . Another method involves the use of enaminone intermediates to synthesize pyrazoles, isoxazoles, and pyrimidines .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets . The octahydrocyclopenta[c]pyrrol moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Compounds: These compounds also contain fluorinated groups but differ in their specific fluorine content and reactivity.

    Fluorinated Ketones: Similar to difluoromethoxylated ketones, these compounds have fluorine atoms attached to the carbonyl group.

Uniqueness

2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is unique due to its combination of the difluoromethoxy group and the octahydrocyclopenta[c]pyrrol moiety. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C10_{10}H15_{15}F2_{2}NO
  • Molecular Weight : 219.23 g/mol

Structural Characteristics

The compound features a difluoromethoxy group attached to an octahydrocyclopenta[c]pyrrole moiety, which contributes to its unique biological activity profile. The presence of fluorine atoms is significant as they often enhance the metabolic stability and bioavailability of organic compounds.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through specific kinase inhibition pathways, similar to other fused bicyclic compounds .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, which is crucial in regulating cell proliferation and survival. This mechanism is particularly relevant in cancer therapeutics.
  • Oxidative Stress Modulation : By modulating oxidative stress pathways, the compound may help in reducing cellular damage in neurodegenerative conditions.

Case Study 1: Antitumor Efficacy

A study explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50_{50} values comparable to established chemotherapeutic agents .

Cell LineIC50_{50} (µM)% Inhibition at 50 µM
A549 (Lung Cancer)12.585%
MCF7 (Breast Cancer)10.090%
HeLa (Cervical Cancer)15.078%

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a marked decrease in cell death and an increase in antioxidant enzyme activity. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .

Properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(difluoromethoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c11-10(12)15-6-9(14)13-4-7-2-1-3-8(7)5-13/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKMUMPBDKROCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C(=O)COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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